(5-Nitrofuran-2-yl)methanamine
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Overview
Description
(5-Nitrofuran-2-yl)methanamine is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medicinal applications. The compound this compound is characterized by a furan ring substituted with a nitro group at the 5-position and an amine group at the methylene position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methanamine typically involves the nitration of furan derivatives followed by amination. One common method includes the bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The brominated intermediate is then converted into the corresponding phosphonate with triethyl phosphite at elevated temperatures. This intermediate undergoes further reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
Major products formed from these reactions include various nitrofuran derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
(5-Nitrofuran-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and potential use in combating antibiotic-resistant bacteria.
Medicine: Investigated for its potential therapeutic applications in treating infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methanamine involves its reduction by bacterial nitroreductases to form electrophilic intermediates. These intermediates inhibit essential bacterial enzymes involved in the citric acid cycle and the synthesis of DNA, RNA, and proteins. This multi-targeted approach makes it effective against a broad range of bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrofuran derivatives such as:
Nitrofurantoin: Used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
(5-Nitrofuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial activity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(5-nitrofuran-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVPHXCRBFPVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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